1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is a chemical compound with the molecular formula C10H11Br. It is a liquid at room temperature . The compound is also known by its IUPAC name, 1-bromo-4-(cyclopropylmethyl)benzene .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring with bromo, cyclopropylmethyl, and methyl substituents. The cyclopropylmethyl group is a cyclopropane ring attached to the benzene ring via a methylene bridge .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The general formula for cycloalkanes like this compound is CnH2n .Scientific Research Applications
Radical Chain Decomposition
A study by Mathew and Warkentin (1988) explored the radical chain decomposition of cyclopropylmethyl, which is structurally similar to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. They found that this process affords various brominated compounds, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Mathew & Warkentin, 1988).
Liquid-phase Oxidation of Methylbenzenes
Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes, which includes compounds structurally related to this compound. This research is significant for understanding the oxidation processes of such compounds, potentially influencing their applications in industrial and synthetic processes (Okada & Kamiya, 1981).
Thermochemistry of Halogen-Substituted Methylbenzenes
Verevkin et al. (2015) provided detailed thermochemical data on a range of bromo- and iodo-substituted methylbenzenes, which are chemically related to this compound. Their work offers valuable information on the physical properties and stability of these compounds, crucial for their application in various scientific fields (Verevkin et al., 2015).
Bromination and Conversion into Sulfur-Functionalized Benzoquinones
Aitken et al. (2016) explored the NBS bromination of dimethoxydimethylbenzene, leading to the synthesis of various brominated products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study provides insight into the bromination reactions of complex benzene derivatives, which is relevant for the understanding of reactions involving this compound (Aitken et al., 2016).
Synthesis of Brominated Benzene Derivatives
Xuan et al. (2010) conducted research on the synthesis of 1-bromo-2,4-dinitrobenzene, providing methodologies that could be adapted for the synthesis of related bromobenzene compounds, including this compound (Xuan et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura cross-coupling .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene would act as an electrophile. The bromine atom is a good leaving group, which allows the carbon it’s attached to act as an electrophilic center. This electrophilic carbon can then form a bond with a nucleophilic boron reagent in the Suzuki-Miyaura reaction .
Biochemical Pathways
Brominated aromatic compounds are generally involved in the formation of carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound’s boiling point is approximately 4575 K , which suggests it is relatively stable under normal conditions.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an aqueous environment .
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-6-10(4-5-11(8)12)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBSTQSERPCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.